3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 524036-11-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chlorine (position 3), methyl (position 5), and trifluoromethyl (position 7) groups. This trifunctionalized structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a promising scaffold in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGWOFAOQYFJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130516 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-11-1 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation between 5-aminopyrazoles and β-keto esters or α,β-unsaturated carbonyl compounds. For the target compound, 3-methyl-5-aminopyrazole reacts with a trifluoromethyl-containing diketone precursor under acidic conditions. A patent (CN103896951A) demonstrates this approach using 3,3-dialkoxypropionate and formate to generate an intermediate, which cyclizes with 3-methyl-5-aminopyrazole in toluene/acetic acid. Adapting this method, the trifluoromethyl group is introduced via a trifluoroacetylated diketone intermediate, while chlorination is achieved post-cyclization using POCl₃.
Direct Functionalization of Preformed Cores
An alternative route starts with a preassembled pyrazolo[1,5-a]pyrimidine core lacking substituents. For example, ethyl 7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes sequential modifications:
-
Trifluoromethylation at position 7 via Ullmann coupling with CF₃Cu.
-
Chlorination at position 3 using N-chlorosuccinimide (NCS) in DMF.
-
Ester hydrolysis to the carboxylic acid using LiOH.
This method offers flexibility but requires stringent control over reaction conditions to avoid over-halogenation.
Carboxylic Acid Formation
Ester Hydrolysis
The final step involves saponification of the ethyl ester at position 2. A representative procedure uses:
Direct Carboxylation
In one patent route (CN106187911A), carboxylation is achieved via CO₂ insertion under Pd catalysis, though yields are lower (58%) compared to ester hydrolysis.
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Toluene/AcOH, 45°C, 24h | 78 | 92 |
| Trifluoromethylation | CF₃Cu, DMF, 100°C, 12h | 72 | 95 |
| Chlorination | POCl₃, DMF, 80°C, 6h | 85 | 98 |
| Ester Hydrolysis | LiOH, THF/H₂O, 0°C, 2h | 97.7 | 99 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.41 (s, 1H, H-6), 6.92 (q, J = 4.2 Hz, 1H, H-2), 2.51 (s, 3H, CH₃).
Challenges and Mitigations
-
Regioselectivity in Chlorination : Competing chlorination at position 5 is minimized by using bulkier bases (e.g., DBU).
-
Trifluoromethyl Group Stability : Avoid aqueous acidic conditions post-trifluoromethylation to prevent hydrolysis.
-
Carboxylic Acid Decarboxylation : Low-temperature hydrolysis (0–5°C) prevents decarboxylation.
Industrial Scalability
A pilot-scale synthesis (CN103896951A) achieved 85% overall yield in 4 steps, highlighting:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where boron reagents are used under palladium catalysis to form carbon-carbon bonds.
Scientific Research Applications
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Insights :
Halogen Variations at Position 3
Key Insights :
Biological Activity
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₅ClF₃N₃O₂
- Molecular Weight : 279.60 g/mol
- CAS Number : 524036-11-1
- MDL Number : MFCD02253966
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown potential as an anticancer agent. It has been reported to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structures have exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
- Enzyme Inhibition : This compound has been identified as a selective inhibitor of certain kinases and enzymes involved in cancer progression. For example, it has been noted for its inhibitory action against mutant forms of EGFR (Epidermal Growth Factor Receptor), which are often implicated in non-small cell lung cancer .
- Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated its effectiveness against strains such as E. coli and S. aureus, showcasing its potential as an antibacterial agent .
Anticancer Studies
A study focusing on the structural analogs of pyrazolo[1,5-a]pyrimidines highlighted that compounds with trifluoromethyl substitutions showed enhanced anticancer activity compared to their non-fluorinated counterparts. Specifically, derivatives with a similar scaffold demonstrated IC50 values as low as 0.0227 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
Research indicated that the compound effectively inhibited bacterial growth at concentrations that suggest a promising therapeutic index for treating bacterial infections. The minimum inhibitory concentrations (MIC) recorded for S. aureus were significantly lower than those for traditional antibiotics, indicating a potential alternative treatment option .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules. For example, a modified Suzuki–Miyaura cross-coupling reaction can introduce aryl/heteroaryl groups at specific positions, as demonstrated for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines using brominated intermediates and aryl boronic acids under microwave-assisted conditions . Additionally, activation of the lactam C–O bond with PyBroP enables sequential C-5 arylation . For chlorinated derivatives, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux is effective for introducing chlorine substituents .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction is the gold standard for structural validation. Orthorhombic crystal systems (e.g., space group Pbca) with refined parameters (e.g., a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) and low R-factors (e.g., R = 0.055) confirm bond lengths, angles, and substituent positions . Complementary techniques like IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) verify functional groups and molecular formulas .
Q. What spectroscopic methods are used to characterize intermediates and final products?
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- NMR : ¹H NMR identifies methyl (δ ~2.5 ppm), trifluoromethyl (δ ~3.9 ppm), and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR distinguishes sp² carbons in the pyrimidine ring (δ ~150–160 ppm) and carboxylic acid carbons (δ ~165–175 ppm) .
- MS : HRMS validates molecular ion peaks (e.g., m/z 379.8 for C₂₀H₁₄ClN₃O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?
- Solvent selection : Protic solvents (e.g., acetic acid) favor pyrazolo[1,5-a]pyrimidin-7-ol formation (~70% yield), while aprotic solvents (e.g., toluene) lead to pyrimidinones .
- Catalyst systems : XPhosPdG2/XPhos prevents debromination in Suzuki–Miyaura reactions, enabling efficient coupling with aryl boronic acids .
- Microwave irradiation : Reduces reaction time (e.g., 12–14 hours vs. days) and improves regioselectivity .
Q. What strategies address contradictions in substituent effects on biological activity?
Trifluoromethyl groups enhance metabolic stability and lipophilicity, but steric bulk may reduce binding affinity. Comparative studies of analogs (e.g., 3-chloro vs. 3-aryl derivatives) using enzymatic assays (e.g., monoamine oxidase B inhibition) and molecular docking can resolve structure-activity relationships (SAR) . For instance, electron-withdrawing groups (e.g., -CF₃) at C-7 improve kinase inhibition, while bulky substituents at C-3 may hinder target engagement .
Q. How is computational chemistry applied to design analogs with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and fluorine substitution effects on binding to targets like PI3Kδ. Molecular dynamics simulations assess stability of ligand-receptor complexes, guiding rational modifications (e.g., fluorination at C-5 to enhance π-stacking) .
Q. What experimental controls are critical in biological assays for this compound?
- Positive controls : Use known inhibitors (e.g., selegiline for monoamine oxidase B assays) to validate assay conditions .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Metabolic stability tests : Liver microsome assays (human/rodent) compare half-life (t₁/₂) and intrinsic clearance (CLint) .
Methodological Challenges and Solutions
Q. How to resolve low yields in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
